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Compound of Interest

Compound Name: Ikarisoside C

Cat. No.: B1252872

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography
(HPLC) method with Ultraviolet (UV) detection for the quantification of Ikarisoside C in various
sample matrices, including raw materials, finished products, and biological fluids. The
described protocol offers excellent linearity, precision, and accuracy, making it suitable for
quality control, pharmacokinetic studies, and academic research.

Introduction

Ikarisoside C is a flavonoid glycoside with significant potential in pharmaceutical and
nutraceutical applications. Accurate and reliable quantification of Ikarisoside C is crucial for
ensuring product quality, understanding its pharmacokinetic profile, and conducting further
research into its biological activities. High-Performance Liquid Chromatography (HPLC)
coupled with a UV detector is a widely used analytical technique for the quantification of such
compounds due to its high sensitivity, specificity, and reproducibility.[1] This document provides
a comprehensive protocol for the determination of Ikarisoside C using a reversed-phase
HPLC-UV system.

Chemical Structure

(A chemical structure diagram for Ikarisoside C would be inserted here in a full application
note. For this text-based generation, a description is provided.)
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Ikarisoside C is a kaempferol derivative, specifically a kaempferol 3-O-a-L-rhamnopyranosyl-
(1 - 2)-[a-L-rhamnopyranosyl-(1 - 6)]-B-D-galactopyranoside-7-O-a-L-rhamnopyranoside. Its
structure contains multiple chromophores, making it suitable for UV detection.

Experimental Protocols

Instrumentation and Materials

o HPLC System: An Agilent 1260 Infinity Il LC System or equivalent, equipped with a
guaternary pump, autosampler, column thermostat, and UV-Vis detector.

e Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 um particle
size).

o Software: OpenLab CDS or equivalent chromatography data station.
» Analytical Balance: Capable of weighing to 0.01 mg.

e Volumetric Glassware: Class A.

e Solvents: HPLC grade acetonitrile and water.

e Reagents: Formic acid (analytical grade).

 Filters: 0.45 pum syringe filters for sample preparation.

Reference Standard: Ikarisoside C (purity > 98%).

Preparation of Solutions

e Mobile Phase A: 0.1% Formic acid in water.
o Mobile Phase B: Acetonitrile.

o Standard Stock Solution (1000 pg/mL): Accurately weigh 10 mg of Ikarisoside C reference
standard and dissolve it in 10 mL of methanol in a volumetric flask.

o Working Standard Solutions: Prepare a series of working standard solutions by diluting the
stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 pg/mL.
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Sample Preparation

e Solid Samples (e.g., herbal extracts, powders):

o Accurately weigh a sample amount expected to contain Ikarisoside C within the
calibration range.

o Extract the sample with a suitable solvent (e.g., 70% ethanol) using ultrasonication for 30
minutes.

o Centrifuge the extract at 4000 rpm for 10 minutes.
o Filter the supernatant through a 0.45 pm syringe filter into an HPLC vial.
e Liquid Samples (e.g., formulations, biological fluids):

o For liquid formulations, dilute an appropriate volume with the mobile phase to bring the
concentration into the calibration range.

o For biological samples (e.g., plasma), perform a protein precipitation step by adding three
volumes of acetonitrile, vortexing, and centrifuging.

o Filter the supernatant through a 0.45 um syringe filter into an HPLC vial.

HPLC-UV Method Parameters

The chromatographic conditions should be optimized for the specific column and system being
used. The following are recommended starting parameters:
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Parameter Value
Column C18 Reversed-Phase (4.6 x 250 mm, 5 pum)
] Gradient elution with 0.1% Formic Acid in Water
Mobile Phase o
(A) and Acetonitrile (B)
0-10 min: 25% B; 10-12 min: 25-40% B; 12-22
Gradient Program min: 40-45% B; 22-25 min: 45-75% B; 25-30
min: 75% B
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 pL
Detection Wavelength 270 nm
Run Time 30 minutes

Method Validation

The analytical method should be validated according to the International Council for
Harmonisation (ICH) guidelines.[2]

 Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against the
concentration and determine the correlation coefficient (r2), which should be > 0.999.

e Precision: Assess intra-day and inter-day precision by analyzing replicate injections of a
standard solution at three different concentrations. The relative standard deviation (RSD)
should be < 2.0%.

e Accuracy: Determine the accuracy by performing recovery studies. Spike a blank matrix with
known concentrations of Ikarisoside C and calculate the percentage recovery. The recovery
should be within 98-102%.

o Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ
based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the
standard deviation of the response and the slope of the calibration curve.
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Data Presentation

Table 1: System Suitability Parameters

Parameter Acceptance Criteria Typical Result

Tailing Factor (T) <20 1.15

Theoretical Plates (N) = 2000 6500

Relative Standard Deviation

(RSD) of Peak Area = 1.0% 0-85%
Table 2: Method Validation Summary

Parameter Result

Linearity Range 1-100 pg/mL

Correlation Coefficient (r2) 0.9995

LOD 0.1 pg/mL

LOQ 0.3 pg/mL

Intra-day Precision (RSD%) < 1.5%

Inter-day Precision (RSD%) <2.0%

Accuracy (Recovery %)

98.5% - 101.2%

Visualizations
Experimental Workflow
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Caption: Workflow for the HPLC-UV analysis of Ikarisoside C.

Logical Steps for Method Development
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Caption: Logical flow for HPLC-UV method development.
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Conclusion

The HPLC-UV method described in this application note is a reliable and efficient tool for the
guantitative analysis of Ikarisoside C. The method is straightforward, utilizing common
laboratory equipment and reagents, and has been shown to be linear, precise, and accurate.
This protocol can be readily implemented in quality control laboratories and research settings
for the routine analysis of Ikarisoside C.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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